molecular formula C16H22N4O B1221291 N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide

N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide

Cat. No. B1221291
M. Wt: 286.37 g/mol
InChI Key: OPPLDIXFHYTSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linogliride is a guanidine-based insulin secratogogue and structural analogue of pirogliride with hypoglycemic activity. Linogliride blocks ATP-sensitive potassium channels on the membranes of pancreatic beta cells which stimulates the secretion of insulin and improves glucose tolerance. This agent is associated with CNS toxicity.

Scientific Research Applications

Taste Modulation

  • N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids, related to the compound of interest, have been identified as taste modulators. They enhance the thick-sour mouthdryness and mouthfulness imparted by stewed beef juice. These compounds are generated through Maillard-type reactions between creatinine and carbohydrates (Kunert, Walker, & Hofmann, 2011).

Cancer Treatment

  • Cyclic amine-containing benzimidazole carboxamide PARP inhibitors, structurally similar to the compound of interest, have shown effectiveness against cancer. One such compound, ABT-888, demonstrated good in vivo efficacy in cancer models (Penning et al., 2009).

Analgesic Agents

  • Novel pyrrolidine derivatives have been synthesized and evaluated as potential analgesic agents. The study included structure proofing and in vivo analgesic activity studies (Trukhanova et al., 2021).

Green Chemistry

  • Dispirooxindolopyrrolidines, related to the compound , have been synthesized via a green, one-pot, three-component reaction, showcasing an environmentally friendly approach to complex organic syntheses (Almansour et al., 2015).

Crystal Structure Analysis

  • The crystal structures of related N′-aminopyridine carboximidamides have been studied, providing insights into molecular interactions and network formations (Eya’ane Meva et al., 2017).

Synthesis of Intermediates

  • The synthesis of methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, intermediates for tropane alkaloids, has been achieved through an efficient method, highlighting the compound's relevance in alkaloid synthesis (Ma et al., 2020).

Antimicrobial and Antifungal Activity

  • N′-(4-Oxo-1,4-dihydronaphthalen-1-ylidene)-1-phenyl-5-oxopyrrolidine-3-carbohydrazides, structurally similar to the compound of interest, have shown potential antimicrobial and antifungal activities (Vaickelionienė et al., 2011).

Anti-Hyperglycemic Evaluation

  • Carboximidamides linked with pyrimidine, related to the compound of interest, have been synthesized and evaluated for anti-hyperglycemic effects, demonstrating potential therapeutic applications in diabetes (Moustafa et al., 2021).

properties

Product Name

N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide

InChI

InChI=1S/C16H22N4O/c1-19-9-5-8-15(19)18-16(20-10-12-21-13-11-20)17-14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3

InChI Key

OPPLDIXFHYTSSR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3

synonyms

linogliride
linogliride fumarate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide
Reactant of Route 2
Reactant of Route 2
N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide
Reactant of Route 3
Reactant of Route 3
N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide
Reactant of Route 4
N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide
Reactant of Route 5
N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide
Reactant of Route 6
Reactant of Route 6
N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.